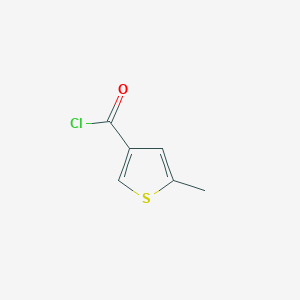
5-Methylthiophene-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Methylthiophene-3-carbonyl chloride" is not directly mentioned in the provided papers, but it is related to the class of thiophene derivatives which are extensively studied due to their importance in pharmaceuticals and agrochemicals. Thiophene derivatives are known for their diverse chemical reactivity and are used as key intermediates in the synthesis of various compounds .
Synthesis Analysis
The synthesis of thiophene derivatives can be complex and diverse. For instance, the synthesis of 2-Chloro-5-methylthiophene, a related compound, involves the reaction of 2-methylthiophene with sulfuryl chloride, yielding the product in a 73.96% yield . Another example is the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, which, although not a thiophene derivative, showcases the intricacy involved in synthesizing complex molecules with multiple substituents .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be quite varied, with different substituents affecting the overall conformation and electronic distribution. For example, the crystal and molecular structure of 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one shows a highly conjugated and planar structure due to the delocalization of electrons, which is a common feature in thiophene chemistry .
Chemical Reactions Analysis
Thiophene derivatives undergo a wide range of chemical reactions. For instance, methyl 3-hydroxythiophene-2-carboxylate can be halogenated and then react with alcohols to yield thiophene-2,4-diols, which can be further transformed into various other compounds . The nitration of methyl-3-hydroxythiophene-2-carboxylate leads to products that can form the thieno[3,4-b][1,4]oxazine ring system, demonstrating the reactivity of the thiophene moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and physical properties. The photophysical properties of 5-acyl-2-amino-3-cyanothiophenes were studied, revealing that these compounds exhibit intramolecular charge-transfer (ICT) characteristics upon light absorption . This property is crucial for applications in optoelectronics and fluorescence.
Applications De Recherche Scientifique
Synthetic Methods and Chemical Reactions
Researchers have developed methods for synthesizing thiophene derivatives, including "5-Methylthiophene-3-carbonyl chloride," which serve as key intermediates for pharmaceuticals and agrochemicals. A notable process involves the reaction of 2-methylthiophene with sulfuryl chloride, producing the product in significant yield, highlighting a low-cost route for the preparation of versatile intermediates (Zhang-Qi Yang, 2010). Further, the development of efficient synthetic routes to halogenated thiophene building blocks, including "4-bromo-3-methyl-2-thiophenecarbonyl chloride," facilitates the synthesis of a new class of 2,6-dihaloaryl 1,2,4-triazole insecticides with selective activity against pests coupled with low mammalian toxicity (J. W. Hull et al., 2007).
Potentiometric Sensor Application
The compound "5-[(3-Methylthiophene-2-yl-methyleneamino)]-2-mercaptobenzimidazole," synthesized from a thiophene derivative, was used to create a polyvinyl chloride-membrane potentiometric copper(II)-selective sensor. This sensor demonstrated excellent selectivity and sensitivity towards copper(II) ions, underscoring the utility of thiophene derivatives in environmental monitoring and analytical chemistry applications (Faruk Kardaş, 2018).
Organic Electronics and Photophysical Properties
Thiophene derivatives are integral to the development of organic electronic materials. The synthesis of "5-Substituted thiophenes" via directed lithiation has been reported, enabling the preparation of high-yield, regioselective thiophenes. These compounds are pivotal for the design of organic semiconductors and conductive polymers with applications in photovoltaics, OLEDs, and other electronic devices (Keith Smith & M. Barratt, 2007).
Complexation and Dye Application
Thiophene-based disperse dyes have been synthesized and their metal complexation with copper, cobalt, and zinc explored. These complexes exhibit good levelness and fastness properties on polyester and nylon 6.6 fabrics, indicating their potential for textile applications. The study underscores the versatility of thiophene derivatives in developing dyes with desirable properties for industrial applications (Isaac Oluwatobi Abolude et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
5-methylthiophene-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUPBCYHMQGLJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559653 |
Source


|
| Record name | 5-Methylthiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiophene-3-carbonyl chloride | |
CAS RN |
754190-97-1 |
Source


|
| Record name | 5-Methylthiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)
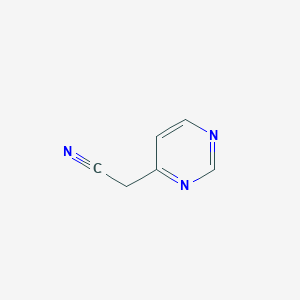
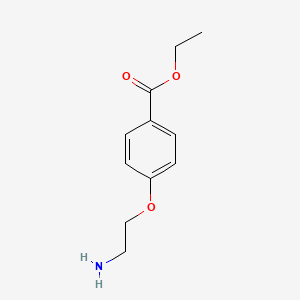


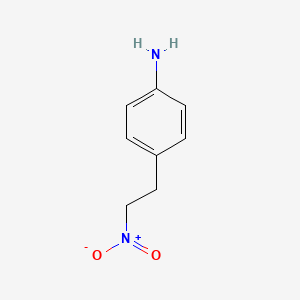
![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)

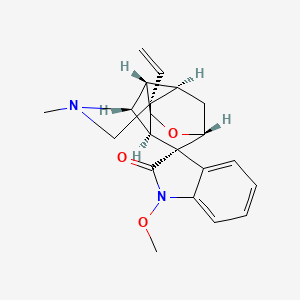

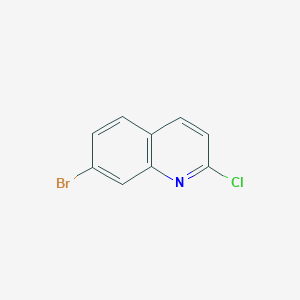

![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)
